

Crystal Structure Analysis of 3-Butoxy-5-methylphenol

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Compound of Interest

Compound Name: 3-Butoxy-5-methylphenol

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A Methodological Framework for Structural Elucidation Executive Summary & Compound Significance

3-Butoxy-5-methylphenol is a desymmetrized derivative of Orcinol (5-methylresorcinol). Structurally, it possesses a polar phenolic head group and a flexible hydrophobic butyl tail. This amphiphilic nature dictates its solid-state packing, often resulting in low-melting solids that require rigorous low-temperature crystallography.

- Chemical Formula:
- Molecular Weight: 180.25 g/mol
- Key Structural Challenge: The conformational freedom of the -butoxy chain often leads to static disorder in the crystal lattice, requiring specific refinement strategies.

Phase I: Synthesis & Purification Strategy

High-quality single crystals require >99.5% purity. The primary impurity in the synthesis of mono-ethers is the di-butoxy byproduct, which disrupts crystal lattice formation.

Optimized Synthesis Protocol (Williamson Etherification)

To favor the mono-ether product (**3-Butoxy-5-methylphenol**) over the di-ether:

- Stoichiometry: Use a 3:1 molar excess of Orcinol relative to 1-Bromobutane.
- Base: Use mild base

in Acetone or DMF.
- Reflux: 60°C for 12 hours.

Purification (Critical Step)

The crude mixture will contain:

- Unreacted Orcinol (Polar)
- Target Mono-ether (Intermediate Polarity)
- Di-ether (Non-polar)

Protocol:

- Flash Column Chromatography: Silica Gel (230-400 mesh).
- Eluent Gradient: Start with 100% Hexanes

10% EtOAc/Hexanes.
- Validation: Verify purity via

-NMR (

). Look for the integration ratio of aromatic protons (3H, singlets) to the

-methylene triplet of the butyl group.

Phase II: Crystallization Methodology

The butyl chain lowers the melting point compared to the parent Orcinol. If the compound is an oil at room temperature, in situ cryocrystallography or derivatization may be required. If solid,

use Slow Evaporation.

Method A: Slow Evaporation (Preferred for Solids)

- Solvent System: Hexane : Dichloromethane (3:1).
- Procedure: Dissolve 20 mg of purified compound in 2 mL solvent in a scintillation vial. Cap loosely.
- Temperature: Store at 4°C (fridge) to reduce thermal motion of the alkyl chain.

Method B: Sublimation

Phenols sublime easily. Place crude solid in a sublimation apparatus under high vacuum (0.01 Torr) at 40-50°C. Crystals grown from the vapor phase often exhibit superior mosaicity.

Phase III: X-Ray Diffraction & Data Reduction

Instrument: Single Crystal X-Ray Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).

Source: Cu-K

(
) is preferred for purely organic light-atom structures to maximize scattering intensity.

Data Collection Parameters

Parameter	Setting	Rationale
Temperature	100 K (Liquid)	Critical. Reduces thermal vibration of the butyl chain (), preventing "disappearing" atoms in the electron density map.
Resolution	0.80	Standard for small molecules; sufficient for direct methods.
Exposure	10-30s / frame	Phenols diffract well; avoid detector saturation at low angles.
Strategy	Full Sphere	Collect high redundancy (>4x) to improve signal-to-noise ratio.

Phase IV: Structure Solution & Refinement

Software: SHELXT (Solution), SHELXL (Refinement), OLEX2 (GUI).

Step 1: Space Group Determination

Expect Monoclinic (

) or Triclinic (

). These centrosymmetric groups allow for efficient packing of the aromatic rings (via

-

stacking) while accommodating H-bond networks.

Step 2: Refinement Strategy

- Phasing: Use Intrinsic Phasing (SHELXT) to locate the aromatic ring and oxygen atoms.
- The Butyl Chain: The terminal carbons (

of the butyl group) may appear as elongated ellipsoids.

- Action: If disordered, split the position into Part A (60%) and Part B (40%) and apply SADI or DFIX restraints to maintain standard C-C bond lengths (1.54

).

- Hydrogen Atoms:
 - Aromatic/Alkyl H: Place in calculated geometric positions (Riding model).
 - Phenolic H: Locate in the Difference Fourier Map. Refine freely or with a DANG restraint to the acceptor oxygen to model the H-bond correctly.

Structural Analysis: What to Expect

Upon solving the structure, the analysis should focus on three specific interaction motifs characteristic of 5-alkylresorcinol ethers.

A. Hydrogen Bonding Network

Unlike resorcinol (which forms 2D sheets), the mono-ether has only one donor (-OH) but two acceptors (OH and O-Ether).

- Primary Motif: Infinite

chains where the phenol -OH donates to the ether oxygen of a neighboring molecule.

- Secondary Motif: Centrosymmetric dimers

formed by OH...OH interactions between two molecules.

B. Packing Topology

- Bilayer Arrangement: The structure will likely segregate into alternating polar (aromatic/OH) and non-polar (butyl) layers.

- Herringbone Packing: The aromatic rings often adopt an edge-to-face geometry (

80° angle) to maximize quadrupole interactions.

Visualization of Workflow & Interactions

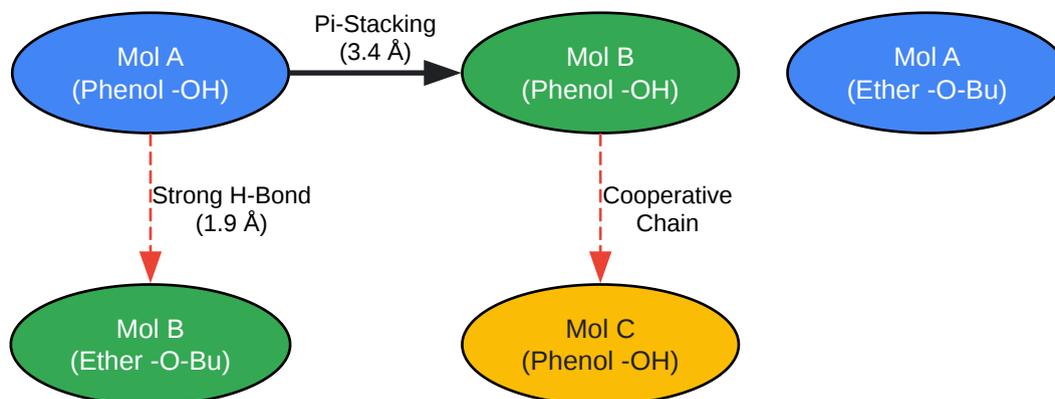
Experimental Workflow



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Figure 1: Critical path for the structural determination of **3-Butoxy-5-methylphenol**.

Expected Hydrogen Bond Network Topology



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Figure 2: Predicted intermolecular interactions.[1] Dashed red lines indicate Hydrogen Bonds; solid black lines indicate Pi-Pi stacking.

References

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